2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one
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Overview
Description
2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, an oxadiazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the oxadiazole ring through the cyclization of a hydrazide intermediate with a suitable carboxylic acid derivative. The benzodioxin moiety can be introduced via a nucleophilic substitution reaction, while the piperidine ring is often incorporated through a reductive amination process .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to replace certain functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially enhanced properties or new applications .
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules and materials.
Biology: It has shown promise in biological assays, potentially serving as a lead compound for the development of new drugs or bioactive molecules.
Medicine: Preliminary studies suggest that the compound may have therapeutic potential, particularly in the treatment of neurological disorders and infectious diseases.
Mechanism of Action
The mechanism of action of 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of certain enzymes involved in disease pathways, thereby exerting a therapeutic effect. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: This compound shares the benzodioxin moiety and has been studied for its own unique properties and applications.
N-Alkyl/Aralkyl-N-(2,3-Dihydro-1,4-Benzodioxin-6-YL)-4-Bromobenzenesulfonamides: These compounds have been explored for their potential therapeutic applications, particularly in the treatment of Alzheimer’s disease.
Uniqueness
The presence of the oxadiazole ring, in particular, adds to its versatility and potential as a scaffold for drug development and materials science .
Properties
IUPAC Name |
2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c21-15(20-6-2-1-3-7-20)11-25-17-19-18-16(24-17)12-4-5-13-14(10-12)23-9-8-22-13/h4-5,10H,1-3,6-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEUWAHNOAVSOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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